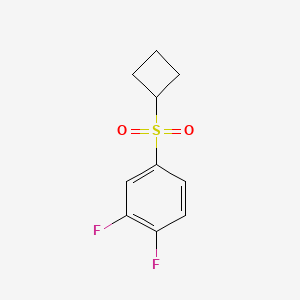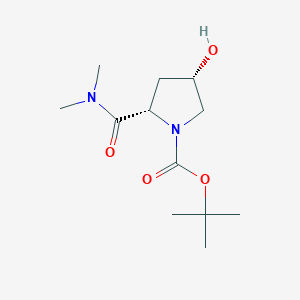
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is a chemical compound with the molecular formula C11H13BrO4. It is a derivative of 4-Bromo-3,5-dimethoxybenzaldehyde, where the aldehyde group is protected by an ethylene acetal group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane typically involves the protection of the aldehyde group in 4-Bromo-3,5-dimethoxybenzaldehyde. One common method is to react 4-Bromo-3,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetal. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3,5-dimethoxybenzoic acid.
Reduction: 4-Bromo-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The ethylene acetal group protects the aldehyde functionality, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step syntheses where selective reactivity is required. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,5-dimethoxybenzaldehyde: The parent compound without the ethylene acetal protection.
3,5-Dimethoxybenzaldehyde: Lacks the bromine atom, resulting in different reactivity.
4-Bromo-3,5-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and methoxy groups, along with the protected aldehyde functionality. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H13BrO4 |
|---|---|
Molekulargewicht |
289.12 g/mol |
IUPAC-Name |
2-(4-bromo-3,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
IFHSHLZKBBYEOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1Br)OC)C2OCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

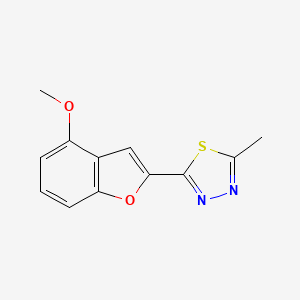
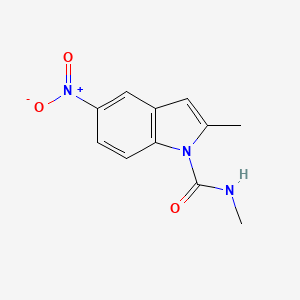
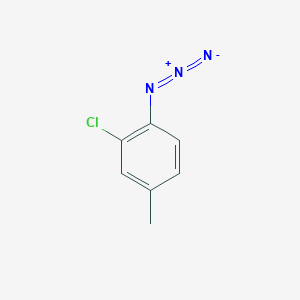
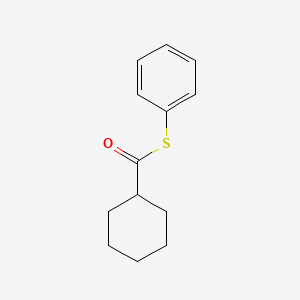

![7-methylbenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8329159.png)
![Ethyl alpha-methoxyimino-alpha-[2-(chloroacetamido)thiazol-4-yl]acetate](/img/structure/B8329182.png)
